![molecular formula C19H17NO5 B2406804 5-Carbamoylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester CAS No. 300674-35-5](/img/structure/B2406804.png)
5-Carbamoylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
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Overview
Description
5-Carbamoylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester is a chemical compound with the linear formula C21H20O6 . It has a molecular weight of 368.39 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C21H20O6 . This indicates that the compound consists of 21 carbon atoms, 20 hydrogen atoms, and 6 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, esters like this compound generally undergo reactions such as Suzuki–Miyaura coupling and protodeboronation .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Antimicrobial Agents
Benzofuran derivatives, such as this compound, have been found to be suitable structures for antimicrobial agents. They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis of Boron Reagents
This compound can be used in the synthesis of boron reagents for Suzuki–Miyaura coupling. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Bioavailability and Antioxidant Properties
Flavonoids, which include benzofuran derivatives, show abundant favorable physicochemical and drug related properties, leading to substantial biological applications. However, these are limited by undesirable properties such as poor solubility, high polarity, low bioavailability, and enzymatic degradations. Chemical modification with bioisosteres, such as this compound, can be used to address some of these challenges .
Drug Development
This compound has been used in the synthesis of new flavonoid acetamide derivatives, which have shown improved bioavailability and excellent drug relevance and toxicity properties. These derivatives present as prospective drug candidates for further evaluations .
Research Chemical
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals. It is used in various research and development processes .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(2-amino-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-2-23-19(22)17-14-10-13(24-11-16(20)21)8-9-15(14)25-18(17)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H2,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAFVQBRSHHSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Carbamoylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester |
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